Product packaging for N-Desisopropylpropranolol(Cat. No.:CAS No. 20862-11-7)

N-Desisopropylpropranolol

Cat. No.: B182808
CAS No.: 20862-11-7
M. Wt: 217.26 g/mol
InChI Key: ZFMCITCRZXLMDJ-UHFFFAOYSA-N
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Description

Significance as a Key Metabolite within Propranolol (B1214883) Metabolism Research

Propranolol undergoes extensive metabolism in the liver, with N-desisopropylation being one of the principal oxidative pathways. wikipedia.orgnih.gov This reaction accounts for a notable portion of the initial breakdown of propranolol. pharmgkb.org Research has identified the specific enzymes responsible for this conversion, primarily cytochrome P450 1A2 (CYP1A2), with some contribution from CYP2D6. nih.govpharmgkb.org

The formation of N-Desisopropylpropranolol is a critical juncture in the metabolic cascade of propranolol. Following its formation, this compound is further metabolized. One pathway involves oxidative deamination catalyzed by monoamine oxidase (MAO) to form an aldehyde intermediate. nih.govnih.gov This intermediate can then be either reduced to propranolol glycol by aldehyde reductase or oxidized to naphthoxylactic acid by mitochondrial aldehyde dehydrogenase (ALDH). nih.govnih.gov

The study of this compound and its subsequent metabolic fate is crucial for several reasons:

Understanding Inter-individual Variability: The activity of CYP enzymes, particularly CYP1A2 and CYP2D6, can vary significantly among individuals due to genetic polymorphisms. researchgate.net This variability can influence the rate and extent of this compound formation, contributing to differences in drug response and clearance.

Drug-Drug Interactions: Co-administered drugs that inhibit or induce CYP1A2 can alter the metabolism of propranolol, affecting the levels of this compound and potentially the parent drug. wikipedia.org

Pharmacological Activity: this compound itself is an active metabolite, meaning it can exert its own pharmacological effects. caymanchem.com It has been shown to bind to β-adrenergic receptors and inhibit adenylate cyclase activation. caymanchem.com

Overview of its Central Position in Xenobiotic Biotransformation Studies

The study of this compound's formation and further metabolism serves as a valuable model in the broader field of xenobiotic biotransformation. Xenobiotics are foreign chemical substances that the body must process and eliminate. slideshare.net The metabolic pathways involved in breaking down propranolol and forming this compound are representative of common reactions that many drugs and other foreign compounds undergo.

Key aspects of xenobiotic biotransformation illuminated by research on this compound include:

Phase I and Phase II Metabolism: The initial N-desisopropylation of propranolol is a classic example of a Phase I metabolic reaction, which introduces or exposes functional groups. wiley.com The subsequent steps in the metabolism of this compound illustrate further Phase I (oxidation) and potentially Phase II (conjugation) reactions.

Enzyme Specificity and Function: Investigations into which enzymes catalyze the formation of this compound have provided detailed knowledge about the specific roles of CYP1A2 and CYP2D6 in drug metabolism. nih.gov

Analytical Methodology Development: The need to quantify this compound in biological samples has driven the development and refinement of sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govingentaconnect.comrsc.org These methods are crucial for pharmacokinetic studies and understanding the metabolic profile of drugs. ingentaconnect.com

Detailed Research Findings

Numerous studies have focused on elucidating the specifics of this compound's role in propranolol metabolism.

Enzymology of this compound Formation

Enzyme FamilySpecific EnzymeRole in this compound FormationKey Findings
Cytochrome P450CYP1A2Major enzyme responsible for N-desisopropylation of propranolol. nih.govpharmgkb.orgStudies using human liver microsomes have shown a strong correlation between CYP1A2 content and N-desisopropylase activity. nih.gov
Cytochrome P450CYP2D6Minor role in the formation of this compound. pharmgkb.orgWhile primarily involved in the ring oxidation of propranolol, some studies suggest a smaller contribution to side-chain oxidation. pharmgkb.org

Further Metabolism of this compound

MetabolitePrecursorEnzyme(s) InvolvedMetabolic Pathway
Aldehyde IntermediateThis compoundMonoamine Oxidase (MAO)Oxidative deamination. nih.govnih.gov
Propranolol GlycolAldehyde IntermediateAldehyde ReductaseReduction. nih.gov
Naphthoxylactic AcidAldehyde IntermediateAldehyde Dehydrogenase (ALDH)Oxidation. pharmgkb.orgnih.gov

Analytical Methods for Quantification

The accurate measurement of this compound in biological matrices is essential for research.

Analytical TechniqueSample MatrixKey Features
High-Performance Liquid Chromatography (HPLC)Plasma, UrineWidely used for separation and quantification. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Plasma, Rat PlasmaOffers high sensitivity and specificity for detecting low concentrations. nih.govingentaconnect.comrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS)Brain TissueUsed for confirmation of chemical structures of derivatives. nih.gov
Capillary Zone ElectrophoresisHuman UrineA rapid and sensitive method for determination. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO2 B182808 N-Desisopropylpropranolol CAS No. 20862-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMCITCRZXLMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943119
Record name 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol
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Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20862-11-7
Record name (±)-Desisopropylpropranolol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desisopropylpropranolol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol
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URL https://comptox.epa.gov/dashboard/DTXSID90943119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORPROPRANOLOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Biochemical Pathways Governing N Desisopropylpropranolol Formation

Primary Metabolic Generation from Propranolol (B1214883)

The principal route for the formation of N-Desisopropylpropranolol is the metabolic conversion of propranolol. pharmgkb.org This biotransformation is primarily an oxidative process catalyzed by a specific group of enzymes located within various tissues. nih.gov

In mammalian systems, the N-desisopropylation of propranolol is catalyzed by enzymes belonging to the Cytochrome P450 (CYP) superfamily of monooxygenases. nih.govportico.org This reaction is a critical component of propranolol's side-chain oxidation pathway. pharmgkb.org

Research has identified specific Cytochrome P450 isozymes responsible for the N-desisopropylation of propranolol. Studies utilizing human liver microsomes have definitively shown that CYP1A2 is the major enzyme catalyzing this reaction. pharmgkb.orgnih.govsemanticscholar.orgnih.gov The activity of propranolol N-desisopropylase in human liver microsomes shows a high correlation with the content of CYP1A2 and the activity of phenacetin (B1679774) O-deethylase, a typical reaction for CYP1A2. nih.gov Furthermore, α-naphthoflavone, a potent inhibitor of CYP1A2, significantly inhibits N-desisopropylase activity. nih.govnih.gov

While CYP1A2 is the primary catalyst, CYP2D6 also contributes to the formation of this compound, although its role is considered minor compared to its primary function in the ring-hydroxylation of propranolol. pharmgkb.orgnih.govmdpi.com The contribution of CYP2D6 to N-desisopropylation has been shown to be highly variable among individuals, ranging from negligible to as much as 60% in livers with high ratios of CYP2D6 to CYP1A2 activity. nih.gov Unlike the hydroxylation pathways, N-dealkylation is not significantly affected by quinidine (B1679956), a selective inhibitor of CYP2D6, confirming that CYP2D6 is not the main enzyme for this specific metabolic route. nih.gov Some studies have even suggested that CYP2D6 does not contribute to the N-desisopropylation of propranolol at all. semanticscholar.orgnih.gov

EnzymePrimary Role in Propranolol MetabolismContribution to N-DesisopropylationSupporting Evidence
CYP1A2 Primary catalyst for N-desisopropylation MajorHigh correlation with N-desisopropylase activity; Inhibition by α-naphthoflavone. nih.govnih.gov
CYP2D6 Primary catalyst for 4- and 5-hydroxylationMinor and variableCan catalyze the reaction but is not the main contributor; activity is not consistently inhibited by quinidine. nih.govnih.govnih.gov

Propranolol is administered as a racemic mixture of two enantiomers, R(+)- and S(-)-propranolol. The formation of this compound exhibits stereoselectivity, which can be complex and dependent on substrate concentration. nih.gov

In human liver microsomes, studies have shown a preference for the R(+)-enantiomer in the N-desisopropylation pathway, particularly at low substrate concentrations. nih.govnih.govoup.com However, this enantioselectivity can reverse at higher propranolol concentrations, where a preference for the S(-)-enantiomer is observed. nih.gov This biphasic kinetic behavior suggests the involvement of multiple enzymes with differing affinities and stereochemical preferences for the propranolol enantiomers. nih.gov For instance, one study observed R-enantioselectivity at low substrate concentrations, which shifted to S-enantioselectivity at high concentrations. nih.gov Another study using yeast-expressed CYP2D6 found that the Vmax for N-desisopropylation was higher for the S(-)-enantiomer. nih.gov

The biotransformation of propranolol to this compound is not confined to a single organ but occurs in various tissues, with the liver being the primary site.

The liver is the principal organ for propranolol metabolism, with the N-desisopropylation reaction occurring within the microsomes of hepatocytes. nih.govnih.gov Kinetic studies of this compound formation in human liver microsomes have revealed complex, biphasic kinetics. nih.gov This indicates that at least two distinct enzyme systems, characterized by different affinity constants (Km) and maximal velocities (Vmax), are involved in the metabolic pathway. nih.gov

The presence of a high-affinity/low-capacity enzyme and a low-affinity/high-capacity enzyme system has been proposed. nih.gov The formation of this compound (termed DIP in the study) was found to be R-enantioselective at low substrate concentrations, but this preference reversed at higher concentrations. nih.gov This complex kinetic profile underscores the contribution of multiple P450 enzymes, primarily CYP1A2 and to a lesser extent, others, in the hepatic metabolism of propranolol to its N-desisopropyl metabolite. nih.gov

Kinetic ParameterObservation in Human Liver MicrosomesImplication
Kinetics Biphasic kinetics observed for the formation of this compound. nih.govInvolvement of at least two enzymes or active sites with different affinities (high- and low-affinity). nih.gov
Stereoselectivity R-enantioselective at low substrate concentrations; S-enantioselective at high concentrations. nih.govThe contributing enzymes have different stereochemical preferences for propranolol enantiomers. nih.gov
Primary Enzyme CYP1A2. nih.govnih.govMain catalyst for the N-desisopropylation reaction in the liver. nih.govnih.gov

While the liver is the main site of propranolol metabolism, extrahepatic tissues also contribute to the formation of this compound. Notably, the human skin has been identified as a site of cutaneous biotransformation. nih.gov In vitro studies using human skin in organ culture and isolated keratinocytes have demonstrated the production of this compound as a major metabolite. nih.govsemanticscholar.org This indicates that cytochrome P450 isozymes present in the skin are capable of catalyzing the side-chain oxidation of propranolol. nih.gov Fibroblasts and melanocytes also produce this compound, but their metabolic activity appears to be lower than that of keratinocytes. nih.gov

Investigating Cellular and Subcellular Sites of Biotransformation

Subsequent Biotransformation of this compound

Following its formation from propranolol, this compound serves as a substrate for further metabolic processes in the body. nih.govnih.gov Investigations, particularly in rat liver models, have identified two major pathways for its biotransformation: an oxidative pathway resulting in naphthoxylactic acid (NLA) and a reductive pathway yielding propranolol glycol (PGL). nih.govnih.govnih.gov Both of these pathways are initiated by the same enzyme acting on the primary amine of the this compound side chain.

Oxidative Conversion to Naphthoxylactic Acid

The conversion of this compound to naphthoxylactic acid is a two-step oxidative process involving sequential enzymatic reactions localized within the mitochondria. mdpi.comnih.gov

The first step in the oxidative metabolism of this compound is catalyzed by monoamine oxidase (MAO). nih.govpharmgkb.org Specifically, MAO-A has been identified as the key isozyme responsible for this reaction. mdpi.comoup.com MAO facilitates the oxidative deamination of this compound, which removes the amino group and generates a chemically unstable aldehyde intermediate. nih.govnih.govpharmgkb.org The critical role of MAO in this pathway was confirmed in studies where the use of potent MAO inhibitors, such as clorgyline and naphtetrazole, significantly blocked or retarded the metabolism of this compound. nih.govoup.com

The aldehyde intermediate produced by MAO is rapidly and subsequently metabolized. nih.govnih.gov In the oxidative pathway, this intermediate is converted to naphthoxylactic acid through the action of mitochondrial aldehyde dehydrogenase (ALDH), with ALDH2 being the specific isozyme implicated. mdpi.comnih.gov The involvement of mitochondrial ALDH was demonstrated in studies using rat liver mitochondria, where the addition of the ALDH inhibitor cyanamide (B42294) markedly decreased the formation of naphthoxylactic acid from this compound. nih.govpharmgkb.org

Reductive Conversion to Propranolol Glycol

In addition to the oxidative pathway, this compound can be metabolized via a reductive pathway to form propranolol glycol, a major metabolite identified in studies with isolated rat hepatocytes. nih.govresearchgate.net

Similar to the oxidative route, the reductive pathway is also initiated by monoamine oxidase (MAO). nih.gov MAO catalyzes the same initial deamination of this compound to generate the same aldehyde intermediate. nih.gov The involvement of MAO was substantiated by experiments where an MAO inhibitor, naphtetrazole, significantly slowed the disappearance of this compound from the incubation medium. nih.gov Following its generation by MAO, the aldehyde intermediate is then reduced to propranolol glycol by the enzyme aldehyde reductase. nih.gov This was confirmed in studies where inhibitors of aldehyde reductase, such as phenobarbital (B1680315) and 4-nitrobenzaldehyde (B150856), decreased the formation of propranolol glycol. nih.gov This pathway also exhibits stereoselectivity, with studies in isolated rat hepatocytes showing that the formation of propranolol glycol was greater from the S(-)-enantiomer of this compound compared to the R(+)-enantiomer. nih.gov

Data Tables

The following tables provide a summary of the key enzymes and research findings related to the biotransformation of this compound.

Table 1: Enzymes in this compound Metabolism

Pathway Initial Substrate Enzyme Intermediate/Product Enzyme Location
Oxidative This compound Monoamine Oxidase (MAO-A) Aldehyde Intermediate Mitochondria
Aldehyde Intermediate Aldehyde Dehydrogenase (ALDH2) Naphthoxylactic Acid Mitochondria
Reductive This compound Monoamine Oxidase (MAO) Aldehyde Intermediate Mitochondria

Table 2: Research Findings on Stereoselective Metabolism

Metabolic Conversion Enantiomeric Preference Experimental Model Key Finding Citation
NDP to Naphthoxylactic Acid Enantioselective Isolated Rat Hepatocytes S(-)-NDP and R(+)-NDP are metabolized enantioselectively to NLA. nih.govpharmgkb.org nih.gov, pharmgkb.org
NDP to Aldehyde (MAO) Not Enantioselective Rat Liver Mitochondria MAO deaminates S-NDP and R-NDP at similar rates. nih.govpharmgkb.org nih.gov, pharmgkb.org

| NDP to Propranolol Glycol | S(-)-NDP > R(+)-NDP | Isolated Rat Hepatocytes | The amount of PGL formed from S(-)-NDP was larger than that from R(+)-NDP. nih.gov | nih.gov |

Participation of Aldehyde Reductase in Reduction Processes

The metabolism of this compound (NDP) involves a critical side-chain oxidation pathway. pharmgkb.org This process begins with the oxidative deamination of NDP, a reaction catalyzed by monoamine oxidase (MAO), which leads to the formation of an aldehyde intermediate. nih.govnih.gov Following its formation, this aldehyde intermediate can undergo further metabolism through reduction.

Research conducted on rat liver preparations has identified that this aldehyde intermediate is subsequently reduced to Propranolol Glycol (PGL) by aldehyde reductase. nih.gov The involvement of aldehyde reductase in this specific metabolic step has been substantiated through inhibition studies. In a reaction mixture containing rat liver mitochondria, cytosol, and NADPH, the formation of PGL from NDP was significantly decreased by the presence of specific inhibitors of aldehyde reductase. nih.gov For instance, both phenobarbital and 4-nitrobenzaldehyde (4-NBA), a substrate inhibitor, were shown to reduce the generation of PGL. nih.gov Further investigation revealed that 4-NBA acts as a competitive inhibitor of the enzyme responsible for this transformation. nih.gov The optimal pH for the formation of PGL from NDP in this system was found to be approximately 8.0. nih.gov

These findings collectively indicate that after MAO catalyzes the oxidative deamination of NDP to an aldehyde intermediate, aldehyde reductase is the key enzyme responsible for the subsequent reduction of this intermediate to form Propranolol Glycol in the rat liver. nih.gov

Table 1: Effect of Inhibitors on the Formation of Propranolol Glycol (PGL) from this compound (NDP) in Rat Liver

InhibitorTarget EnzymeEffect on PGL FormationType of Inhibition (if specified)
Naphtetrazole (NTE) Monoamine Oxidase (MAO)Significantly retarded the disappearance of NDPPotent Inhibitor
Phenobarbital Aldehyde ReductaseDecreased formation of PGL from NDPSpecific Inhibitor
4-Nitrobenzaldehyde (4-NBA) Aldehyde ReductaseDecreased formation of PGL from NDPSubstrate Inhibitor (Competitive)
Data sourced from studies on rat liver preparations. nih.gov
Enantioselective Formation of Propranolol Glycol

The metabolic conversion of this compound (NDP) to Propranolol Glycol (PGL) exhibits stereoselectivity. Propranolol is administered as a racemic mixture of two enantiomers, R(+) and S(-), and its metabolites, including NDP, also exist as enantiomers.

Studies examining the metabolism of NDP to PGL in isolated rat hepatocytes have demonstrated that the formation of PGL is enantioselective. nih.gov Specifically, the amount of PGL formed from the S(-)-enantiomer of NDP was found to be greater than the amount of PGL formed from the R(+)-enantiomer of NDP. nih.gov

This suggests that the enzyme responsible for the reduction of the aldehyde intermediate, aldehyde reductase, preferentially metabolizes the intermediate derived from S(-)-NDP. nih.gov It is noteworthy that the initial deamination of NDP enantiomers by monoamine oxidase (MAO) does not appear to be enantioselective, as similar amounts of S(-)-NDP and R(+)-NDP remained in reaction systems without the necessary cofactors for subsequent steps. nih.gov The enantioselectivity is introduced later in the pathway, during the reduction of the aldehyde intermediate to PGL by aldehyde reductase and also in the alternative oxidation of the aldehyde to Naphthoxylactic Acid by mitochondrial aldehyde dehydrogenase. nih.govnih.gov

Table 2: Enantioselective Metabolism of this compound (NDP) to Propranolol Glycol (PGL)

NDP EnantiomerRelative Amount of PGL FormedImplication
S(-)-NDP HigherPreferential metabolic pathway
R(+)-NDP LowerLess favored metabolic pathway
Findings based on research in isolated rat hepatocytes. nih.gov

Enzyme Induction Studies Impacting Formation Pathways

Enzyme induction, the process by which a substance increases the amount and activity of a specific enzyme, can significantly accelerate the metabolism of propranolol to NDP. This phenomenon has been observed with both natural health products and through the mechanism of autoinduction.

The widely used herbal supplement, Ginkgo biloba extract (GBE), has been shown to have a significant inductive effect on the enzymes responsible for propranolol metabolism. researchgate.netnih.gov Studies in rat models have demonstrated that pretreatment with a standardized GBE, EGb 761, leads to an accelerated conversion of propranolol to NDP. researchgate.net This effect is primarily attributed to the induction of CYP1A2. researchgate.nete-century.us

In one key study, rats pretreated with 100 mg/kg of EGb 761 for 10 days showed a marked decrease in the plasma concentration of propranolol, while the plasma concentration of NDP was significantly increased. nih.gove-century.us Specifically, the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) of propranolol decreased by 38.2% and 44.4%, respectively. e-century.us Concurrently, the AUC and Cmax for NDP increased by 128.5% and 219.6%, respectively. e-century.us

This pharmacokinetic shift is underpinned by changes in enzyme expression. Treatment with EGb 761 was found to dose-dependently increase the activity and gene expression of several CYP enzymes in the rat liver, including CYP1A1, CYP1A2, CYP2B1/2, and CYP3A1. nih.gov The expression of CYP1A2 in the liver was enhanced by 24% with a 10 mg/kg dose of EGb 761 and by a substantial 160% with a 100 mg/kg dose. e-century.us These findings clearly indicate that GBE can induce CYP1A2, thereby accelerating the N-desisopropylation of propranolol. researchgate.net

Table 1: Effect of Ginkgo biloba Extract (EGb 761) Pretreatment on Propranolol and this compound (NDP) Pharmacokinetics in Rats

ParameterAnalyteChange with EGb 761 (100 mg/kg)Associated Enzyme Induction (CYP1A2 Expression)
AUC (Area Under the Curve)Propranolol↓ 38.2%↑ 160%
Cmax (Maximum Concentration)Propranolol↓ 44.4%
AUC (Area Under the Curve)This compound↑ 128.5%
Cmax (Maximum Concentration)This compound↑ 219.6%

The metabolic rate of propranolol is not only affected by external substances but can also be influenced by the drug itself through processes known as autoinduction and autoinhibition. 182.160.97uomus.edu.iq Autoinduction refers to the capacity of a drug to induce the enzymes responsible for its own metabolism, a phenomenon observed with propranolol. portico.org

Research has shown that repeated administration of propranolol can enhance its own N-desisopropylation. portico.org This effect is linked to the induction of CYP1A2, the primary enzyme mediating this specific metabolic pathway. portico.org Studies in rats have identified CYP1A2 as the major N-desisopropylase for propranolol, not only in untreated subjects but also in those previously treated with propranolol, indicating a clear case of autoinduction. portico.org

Conversely, propranolol and its metabolites can also inhibit its own biotransformation, a process termed autoinhibition. portico.orguomus.edu.iq Propranolol has been identified as a mechanism-based inactivator of cytochrome P450 enzymes, particularly those in the CYP2D subfamily. portico.org This occurs through the formation of reactive metabolites that can covalently bind to the enzyme, thereby impairing its function. portico.org This inhibitory action can affect not only propranolol's own metabolism but also that of other co-administered drugs. portico.org The kinetics of propranolol can therefore be dependent on the duration of therapy as these competing processes of autoinduction and autoinhibition evolve over time. nih.gov

Enzyme Inhibition Research and Metabolic Interactions

Just as enzyme induction can increase the formation of NDP, enzyme inhibition can slow it down. Research using selective inhibitors has been crucial in identifying the specific CYP450 isoforms responsible for N-desisopropylation.

Targeted inhibition studies have provided definitive evidence for the roles of different CYP enzymes in the metabolism of propranolol. By using compounds known to selectively inhibit specific enzymes, researchers can observe the resulting changes in metabolite formation.

The central role of CYP1A2 in the N-desisopropylation of propranolol has been firmly established through inhibition studies. nih.govportico.org Alpha-naphthoflavone (B191928) (ANF), a potent and selective inhibitor of CYP1A2, has been shown to significantly inhibit the formation of NDP from propranolol in human liver microsomes. nih.govresearchgate.net The inhibitory concentration (IC50) of ANF for N-desisopropylase activity was found to be much lower than its IC50 for the ring-hydroxylase activities, highlighting its specific effect on the NDP formation pathway. nih.gov

Further studies using selective inhibitors confirmed these findings. Both alpha-naphthoflavone and 7-ethoxyresorufin, which are selective for CYP1A1/2, were observed to inhibit the N-desisopropylation of both R- and S-propranolol enantiomers. nih.gov This body of evidence conclusively demonstrates that CYP1A2 is the principal enzyme mediating the N-desisopropylation of propranolol in humans. portico.orgnih.gov

In contrast to the clear role of CYP1A2, the involvement of CYP2D6 in N-desisopropylation appears to be minimal. While CYP2D6 is the primary catalyst for the ring-hydroxylation of propranolol (e.g., forming 4-hydroxypropranolol (B128105) and 5-hydroxypropranolol), its contribution to NDP formation is negligible. nih.govresearchgate.net

This has been demonstrated in studies using quinidine, a specific inhibitor of CYP2D6. nih.govresearchgate.netnih.gov In experiments with rat liver microsomes, quinidine did not significantly inhibit the formation of NDP. researchgate.netnih.gov Similarly, in human liver microsomes, quinidine was shown to selectively inhibit the 4- and 5-hydroxylase activities of propranolol in a concentration-dependent manner, with little effect on N-desisopropylase activity. nih.govnih.gov While some studies using recombinant CYP2D6 have shown it can catalyze N-desisopropylation, the rate is considerably lower than for ring-hydroxylation. nih.gov The consensus from studies in native liver microsomes is that CYP2D6 is not a significant contributor to the N-desisopropylation of propranolol. researchgate.net

Table 2: Summary of Selective CYP450 Inhibition on Propranolol Metabolism

InhibitorTarget EnzymeEffect on N-DesisopropylationEffect on Ring Hydroxylation
Alpha-naphthoflavoneCYP1A2Significant InhibitionMinor Inhibition
QuinidineCYP2D6No Significant InhibitionSignificant Inhibition

Enzymatic Regulation and Modulatory Factors in N Desisopropylpropranolol Biotransformation

Research on Inhibitors of Secondary Metabolic Enzymes (e.g., MAO, ALDH, Aldehyde Reductase)

The secondary metabolism of N-desisopropylpropranolol (NDP), a primary metabolite of propranolol (B1214883), involves several key enzymatic pathways. Research has identified that after its formation via N-desisopropylation from the parent drug, NDP undergoes further biotransformation, primarily through oxidative deamination catalyzed by monoamine oxidase (MAO). nih.govnih.govpharmgkb.org This process generates a reactive aldehyde intermediate, which is then channeled into two main metabolic routes: reduction to propranolol glycol (PGL) by aldehyde reductase or oxidation to naphthoxylactic acid (NLA) by aldehyde dehydrogenase (ALDH). nih.govnih.gov The regulation of these pathways has been investigated through the use of specific enzyme inhibitors, providing insight into the roles and modulation of MAO, ALDH, and aldehyde reductase.

Studies in rat liver models have been instrumental in elucidating these pathways. The conversion of NDP to PGL involves the sequential action of MAO and aldehyde reductase. nih.gov Research demonstrated that MAO first catalyzes the oxidative deamination of NDP to form an aldehyde intermediate. nih.gov Subsequently, this intermediate is reduced to PGL by aldehyde reductase. nih.gov The involvement of these enzymes was confirmed using specific inhibitors. Naphtetrazole (NTE), a potent MAO inhibitor, was found to significantly slow the disappearance of NDP from the incubation medium, supporting MAO's role in its initial catabolism. nih.gov Furthermore, the formation of PGL from NDP was diminished by phenobarbital (B1680315), a specific inhibitor of aldehyde reductase, and by 4-nitrobenzaldehyde (B150856) (4-NBA), which acts as a substrate inhibitor for the same enzyme. nih.gov In human hepatoma Hep G2 cells, dimethyl sulfoxide (B87167) (DMSO) was shown to selectively inhibit the oxidative deamination of this compound to its glycol metabolite, with a maximum inhibition of 75% at a concentration of 0.7%, an effect attributed to the inhibition of MAO type A. nih.gov Another MAO inhibitor, clorgyline, has also been shown to completely block the secondary metabolism of this compound. oup.com

The alternative pathway, leading to the formation of NLA, is mediated by MAO and mitochondrial ALDH. nih.govpharmgkb.org Similar to the PGL pathway, MAO is responsible for the initial deamination of NDP to an aldehyde intermediate. nih.govpharmgkb.org However, this intermediate is then oxidized by mitochondrial ALDH to produce NLA. nih.govpharmgkb.org The critical role of ALDH in this conversion was demonstrated in studies using cyanamide (B42294), a potent ALDH inhibitor. nih.gov Cyanamide markedly reduced the formation of NLA from NDP in an enzyme reaction system using rat liver mitochondria, confirming that mitochondrial ALDH is the key enzyme in this specific metabolic step. nih.govpharmgkb.org

These studies highlight how specific inhibitors can modulate the secondary metabolism of this compound, effectively redirecting its biotransformation from one pathway to another. By blocking one enzyme, the aldehyde intermediate is shunted towards the alternative metabolic route, altering the profile of the resulting metabolites.

Table 1: Inhibitors of Secondary Metabolic Enzymes in this compound (NDP) Biotransformation

This table summarizes the findings from research on various inhibitors and their impact on the enzymes involved in the metabolic conversion of NDP.

InhibitorTarget EnzymeMetabolic Pathway AffectedObserved EffectReference
Naphtetrazole (NTE)Monoamine Oxidase (MAO)Oxidative deamination of NDPSignificantly retarded the disappearance of NDP. nih.gov nih.gov
ClorgylineMonoamine Oxidase A (MAO-A)Secondary metabolism of NDPCompletely blocked the secondary metabolism of NDP. oup.com oup.com
Dimethyl Sulfoxide (DMSO)Monoamine Oxidase A (MAO-A)Oxidative deamination of NDP to Propranolol GlycolCaused gradual inhibition, reaching 75% at 0.7% DMSO. nih.gov nih.gov
PhenobarbitalAldehyde ReductaseReduction of aldehyde intermediate to Propranolol Glycol (PGL)Decreased the formation of PGL from NDP. nih.gov nih.gov
4-Nitrobenzaldehyde (4-NBA)Aldehyde ReductaseReduction of aldehyde intermediate to Propranolol Glycol (PGL)Competitively inhibited the formation of PGL from NDP. nih.gov nih.gov
CyanamideAldehyde Dehydrogenase (ALDH)Oxidation of aldehyde intermediate to Naphthoxylactic Acid (NLA)Markedly decreased the formation of NLA from NDP. nih.gov nih.gov

Pharmacological and Biological Significance of N Desisopropylpropranolol in Preclinical Models

In Vitro Receptor Binding and Functional Activity Assays

In vitro studies have been essential in elucidating the specific molecular interactions and functional consequences of N-Desisopropylpropranolol's binding to its targets. These assays provide a foundational understanding of its potency and mechanism of action at the cellular level.

Research has demonstrated that this compound retains activity as a beta-adrenoceptor antagonist, although its potency is substantially lower than that of the parent compound, propranolol (B1214883). nih.gov Studies using isolated guinea pig atria (a source of β1-receptors) and trachea (a source of β2-receptors) have quantified the antagonistic effects of the enantiomers of this compound against the actions of the agonist isoproterenol.

The S(-)-enantiomer of this compound was found to be more potent than the R(+)-enantiomer, a stereospecificity that is also observed with propranolol. However, both enantiomers were significantly less potent than propranolol. In assays on isolated guinea pig atria, the S(-)-NDP enantiomer was approximately 100-times less potent than propranolol at β1-adrenoceptors, while the R(+)-NDP enantiomer was about 1700-times less potent. nih.gov A similar reduction in potency was observed at β2-adrenoceptors in the trachea, where S(-)-NDP and R(+)-NDP were 200-times and 1600-times less potent than propranolol, respectively. nih.gov

CompoundReceptor SubtypeRelative Potency (vs. Propranolol)
S(-)-N-Desisopropylpropranololβ1-Adrenoceptor~100 times less potent
R(+)-N-Desisopropylpropranololβ1-Adrenoceptor~1700 times less potent
S(-)-N-Desisopropylpropranololβ2-Adrenoceptor~200 times less potent
R(+)-N-Desisopropylpropranololβ2-Adrenoceptor~1600 times less potent

The mechanism of action for beta-adrenergic receptor antagonists like propranolol involves the competitive blockade of β-receptors, which are G-protein coupled receptors. wikipedia.org Activation of these receptors by catecholamines normally stimulates the enzyme adenylate cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). By blocking the receptor, antagonists prevent this activation and thereby inhibit adenylate cyclase activity. wikipedia.orgnih.gov

As a beta-adrenoceptor antagonist, this compound is understood to inhibit adenylate cyclase through this same receptor-mediated mechanism. Its binding to β1 and β2-adrenoceptors interferes with the ability of endogenous agonists like epinephrine (B1671497) and norepinephrine (B1679862) to activate the receptor and initiate the downstream signaling cascade that stimulates adenylate cyclase. nih.gov The inhibitory effect on the enzyme is therefore a direct consequence of its receptor blockade activity, rather than a direct inhibition of the enzyme itself. The magnitude of this inhibition is proportional to its binding affinity and potency at the beta-receptor, which is significantly lower than that of propranolol. nih.gov

In Vivo Pharmacological Characterization in Animal Models

In vivo studies in animal models are critical for understanding the physiological effects of a compound within a complex biological system.

Propranolol has been shown to possess anticonvulsant properties in various rodent models of seizures, an effect attributed to its membrane-stabilizing activity or sodium channel blockade rather than its beta-blocking properties. While methods have been developed to quantify this compound in the brain tissue of mice, indicating it can cross the blood-brain barrier, specific studies evaluating its independent anticonvulsant activity in preclinical models such as the maximal electroshock (MES) or pentylenetetrazol (PTZ)-induced seizure tests are not prominently available in the scientific literature. Therefore, a definitive characterization of its anticonvulsant profile remains to be established.

Given the significantly lower beta-blocking potency of this compound compared to its parent compound, its contribution to the acute beta-adrenergic blockade following propranolol administration is considered to be minimal. nih.gov The clinical and physiological effects of propranolol, such as reductions in heart rate and blood pressure, are overwhelmingly attributed to the action of the parent drug itself. While this compound is an active metabolite, its potency is 100 to 1700 times lower than propranolol, making it unlikely to be a major contributor to the primary therapeutic effects associated with beta-blockade. nih.gov

Comparative Metabolism and Species Specific Dynamics in N Desisopropylpropranolol Research

Interspecies Variations in Propranolol (B1214883) N-Desisopropylation

The metabolic pathway leading to N-desisopropylpropranolol is not uniform across species. The rate of formation, the primary enzymes involved, and the stereochemical preferences can differ substantially, impacting the metabolite's concentration and potential pharmacological activity. In vivo studies have highlighted that while ring hydroxylation is the predominant metabolic route in rats, side-chain oxidation, which forms this compound, is the major pathway in dogs. europa.eu

The N-desisopropylation of propranolol is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, but the specific isozymes responsible vary significantly between species.

Human: In human liver microsomes, CYP1A2 is identified as the principal enzyme responsible for propranolol's N-desisopropylation. nih.govfu-berlin.dewjgnet.com While CYP2D6 is a major catalyst for the ring hydroxylation of propranolol, its role in N-desisopropylation is less clear, with some studies indicating it does not contribute significantly to this pathway. wjgnet.comnih.gov However, other research suggests that CYP2D6 can catalyze N-desisopropylation, and its contribution can vary widely among individuals, from negligible to as much as 60% of the total formation. nih.govbps.ac.uk This variability underscores the complexity of predicting metabolite formation in human populations. bps.ac.uk

Rat: In rats, the CYP1A subfamily is also implicated in N-desisopropylation. wjgnet.com Studies involving repeated administration of propranolol to rats have shown an induction of CYP1A2, which is associated with the enhancement of N-desisopropylation. nih.govjst.go.jp

Dog: Side-chain oxidation is the predominant metabolic pathway for propranolol in dogs. europa.eu

The following table summarizes the key cytochrome P450 isozymes involved in propranolol N-desisopropylation across different species.

SpeciesPrimary Cytochrome P450 Isozymes Involved in N-DesisopropylationReferences
Human CYP1A2 (major), CYP2D6 (variable contribution) nih.govfu-berlin.debps.ac.uk
Rat CYP1A Subfamily (specifically CYP1A2) wjgnet.comjst.go.jp
Monkey CYP1A, CYP2C, CYP3A Subfamilies researchgate.net

Propranolol is administered as a racemic mixture of two enantiomers, R(+)-propranolol and S(-)-propranolol. The enzymes responsible for its metabolism can exhibit stereoselectivity, leading to different rates of metabolite formation for each enantiomer. This stereoselectivity varies notably across species.

Human vs. Monkey: A striking difference is observed between humans and monkeys. In human liver microsomes, the formation of this compound shows a preference for the R(+)-enantiomer over the S(-)-enantiomer ([R(+)>S(-)]). researchgate.net In stark contrast, liver microsomes from Japanese and cynomolgus monkeys exhibit a reversed enantioselectivity, preferentially metabolizing the S(-)-enantiomer ([R(+)10] This reversal in monkeys appears to be catalyzed by enzymes in the CYP2D subfamily, particularly at lower substrate concentrations. researchgate.net(-)]).[

Rat: In rat liver microsomes induced with β-naphthoflavone, which stimulates the CYP1A subfamily, the metabolism of propranolol also shows a stereoselective preference for the R(+)-enantiomer. wjgnet.com

These stereochemical variations are critical, as the pharmacological activity and potential toxicity can differ between the enantiomers of both the parent drug and its metabolites.

SpeciesStereochemical Preference for N-Desisopropylation (Enantiomer Metabolized Faster)Key Enzyme Family InvolvedReferences
Human R(+)-propranololCYP1A researchgate.net
Monkey S(-)-propranololCYP2D researchgate.net
Rat R(+)-propranololCYP1A wjgnet.com

Utilization of Animal Models in Metabolic and Pharmacological Research

Animal models are indispensable tools in preclinical research for characterizing the metabolic fate and disposition of drug candidates. Rodent and primate models have been particularly important in studying propranolol metabolism and the formation of this compound.

Rodent Models: The rat is a frequently used model to investigate the disposition of propranolol. researchgate.net The isolated perfused rat liver model has been employed to study the kinetics of propranolol metabolism under various physiological and pathological conditions, such as systemic inflammation, which can impair hepatic extraction and metabolism. physiology.orgresearchgate.net Furthermore, studies using isolated rat hepatocytes have confirmed that this compound is subject to further metabolism. researchgate.net Rat models with induced acute renal failure have also been used to explore how uremia can inhibit the first-pass metabolism of propranolol, thereby altering its bioavailability. nih.govkarger.com

Primate Models: Non-human primates, such as cynomolgus, rhesus, and African green monkeys, are often used in preclinical studies because their metabolic profiles are generally considered to be more similar to humans than those of non-primate models. researchgate.nettandfonline.com They have been instrumental in identifying species differences in metabolic pathways and stereoselectivity. researchgate.net For instance, studies in cynomolgus monkeys were crucial in revealing the reversed enantioselectivity for N-desisopropylation compared to humans. researchgate.net The African green monkey has also been explored as a potential model for predicting human oral pharmacokinetics. tandfonline.comresearchgate.net

Despite their utility, extrapolating metabolic data from animal models to humans is fraught with challenges. The predictive value of animal studies can be limited by fundamental interspecies differences.

Metabolic Pathway Differences: As highlighted, the predominant metabolic pathways for propranolol differ between species, with side-chain oxidation being major in dogs and ring hydroxylation being major in rats. europa.eu These differences can lead to inaccurate predictions of metabolite exposure in humans. Studies with African green, cynomolgus, and rhesus monkeys have shown that these models can under-predict human exposure to propranolol. tandfonline.comresearchgate.net

Enzymatic and Genetic Variation: Significant differences exist at the genetic and enzymatic levels. osf.io For example, some species lack certain CYP isozymes that are important in human drug metabolism. plos.org The reversed stereoselectivity seen in monkeys for N-desisopropylation is a clear example of how different properties of orthologous enzymes (CYP2D subfamily) can lead to contrary results between species. researchgate.net

Influence of Model Conditions: The health status of the animal model can significantly impact experimental outcomes and their translational relevance. frontiersin.org Furthermore, diseases that are artificially induced in laboratory animals may not fully replicate the complexity of naturally occurring human diseases, potentially limiting the applicability of the findings. osf.io

Ultimately, while animal models provide essential foundational knowledge on the disposition of this compound, the significant interspecies variations necessitate caution. A comprehensive understanding requires integrating data from various models and, whenever possible, validating these findings with human in vitro systems to bridge the translational gap.

Advanced Analytical Methodologies for N Desisopropylpropranolol Quantification in Research Settings

High-Resolution Chromatographic Techniques for Separation and Detection

High-resolution chromatographic techniques are the cornerstone of modern bioanalytical chemistry, offering unparalleled separation efficiency and detection sensitivity for compounds like N-Desisopropylpropranolol. These methods are essential for distinguishing the metabolite from its parent drug and other related substances within a biological sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the quantification of this compound in biological fluids due to its exceptional sensitivity and specificity. rsc.orgnih.govnih.gov This method couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the precise detection and structural elucidation provided by tandem mass spectrometry.

In a typical LC-MS/MS application, a small volume of a biological sample, such as plasma, is first subjected to a sample preparation step, often a simple protein precipitation with a solvent like acetonitrile (B52724), to remove interfering macromolecules. rsc.orgnih.govresearchgate.net The resulting extract is then injected into the LC system.

A reversed-phase column, such as a Hypersil GOLD C18, is commonly used to separate this compound from propranolol (B1214883) and other metabolites. rsc.orgnih.govresearchgate.net The separation is achieved using a gradient mobile phase, which typically consists of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile. rsc.orgnih.govresearchgate.net The formic acid aids in the ionization of the analytes for better detection by the mass spectrometer.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently employed ionization technique that generates charged parent ions of the analytes in the gas phase. rsc.orgnih.gov These parent ions are then selected in the first quadrupole of the tandem mass spectrometer and fragmented in a collision cell. The resulting product ions are detected in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for the quantification of this compound even at very low concentrations. rsc.orgnih.gov For this compound, a common precursor-to-product ion transition monitored is m/z 218.0 → 74.0. rsc.orgnih.gov

The use of an internal standard, such as bisoprolol, is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. rsc.orgnih.govresearchgate.net

Table 1: Exemplary LC-MS/MS Parameters for this compound Quantification

ParameterValueReference
Chromatography
ColumnHypersil GOLD C18 rsc.orgnih.govresearchgate.net
Mobile Phase0.1% formic acid in water and acetonitrile (gradient) rsc.orgnih.govresearchgate.net
Flow Rate0.3 mL/min rsc.orgnih.govresearchgate.net
Injection Volume10 µL rsc.org
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI) rsc.orgnih.gov
Monitored Transition (MRM)m/z 218.0 → 74.0 rsc.orgnih.gov
Internal StandardBisoprolol rsc.orgnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

While LC-MS/MS offers the highest sensitivity, high-performance liquid chromatography (HPLC) with fluorescence or ultraviolet (UV) detection remains a robust and reliable method for the quantitative analysis of this compound, particularly when the expected concentrations are higher. oup.comnih.gov

Automated HPLC methods have been developed for the simultaneous determination of propranolol and its basic metabolites, including this compound, in plasma and urine. oup.comnih.govscispace.com These methods often involve an initial extraction step to isolate the analytes from the biological matrix. oup.comnih.gov For instance, an ether extraction at an alkaline pH can be employed, followed by a back-extraction into an acidic solution before injection into the HPLC system. oup.comnih.gov To prevent the oxidation of other metabolites like 4-hydroxypropranolol (B128105), ascorbic acid may be added during the extraction process. oup.comnih.gov

The separation is typically achieved on a reversed-phase column, with octadecyl (C18) columns being a common and reproducible choice. oup.comnih.gov The mobile phase often consists of a mixture of acetonitrile, methanol, and an acidic buffer like phosphoric acid. oup.comnih.gov Fluorescence detection is particularly advantageous for propranolol and its metabolites due to their native fluorescence, providing good sensitivity. oup.comnih.govscispace.com

Table 2: Typical HPLC Conditions for this compound Analysis

ParameterDescriptionReference
ColumnOctadecyl (C18) oup.comnih.gov
Mobile PhaseAcetonitrile, methanol, and phosphoric acid oup.comnih.gov
DetectorFluorescence oup.comnih.govscispace.com
Sample PreparationLiquid-liquid extraction oup.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been utilized for the quantitative determination of this compound, especially in tissue samples. nih.govnih.gov A key step in GC-MS analysis of this compound is derivatization. Since this compound is not sufficiently volatile for direct GC analysis, it is chemically modified to increase its volatility. A common approach is to derivatize it with trifluoroacetic anhydride (B1165640) to form a trifluoroacetyl derivative. nih.gov

The analytical process typically begins with homogenization of the tissue sample in a solution like perchloric acid-acetonitrile. nih.gov This is followed by solvent extraction to isolate propranolol and its metabolites. nih.gov After derivatization, the sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which confirms their identity and allows for quantification. nih.gov GC-MS offers high specificity and the ability to detect low levels of the metabolite in complex matrices like brain tissue. nih.gov

Electrophoretic Separation Methods (e.g., Capillary Zone Electrophoresis)

Capillary electrophoresis (CE) has emerged as a valuable alternative to chromatographic methods for the separation of propranolol and its metabolites. nih.govresearchgate.net Capillary zone electrophoresis (CZE) is a specific mode of CE that has been successfully applied to the determination of this compound in biological samples like urine. researchgate.net

In CZE, separation occurs in a narrow fused-silica capillary filled with an electrolyte buffer. researchgate.net When a high voltage is applied across the capillary, analytes migrate at different velocities based on their charge-to-size ratio, leading to their separation. For the analysis of this compound, a low pH phosphate (B84403) buffer is often used as the electrolyte. researchgate.net

Sample preparation for CZE analysis may involve a solid-phase extraction (SPE) step to clean up and concentrate the analytes from the urine sample, which can significantly improve the detection limits. researchgate.net CZE methods are known for their high efficiency, rapid analysis times, and low consumption of reagents. researchgate.net

Rigorous Method Validation for Research Applications

The development of any analytical method for the quantification of this compound in a research setting must be accompanied by a rigorous validation process to ensure the reliability and accuracy of the results. This validation assesses several key parameters of the method's performance.

Establishment of Selectivity and Linearity within Relevant Concentration Ranges

Selectivity is the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as the parent drug, other metabolites, and endogenous matrix components. In the context of this compound, method selectivity is demonstrated by showing that there are no interfering peaks at the retention time of the analyte in blank biological samples. rsc.orgresearchgate.net

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. To establish linearity, a series of calibration standards with known concentrations of this compound are prepared in the same biological matrix as the unknown samples. rsc.orgnih.govresearchgate.net These standards are then analyzed, and a calibration curve is constructed by plotting the instrument response versus the concentration. The linearity of the method is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²) of the calibration curve, which should ideally be close to 1. rsc.orgnih.govresearchgate.net

For instance, a validated LC-MS/MS method for this compound in infant plasma demonstrated linearity over a concentration range of 0.2 to 100 ng/mL. rsc.orgnih.govresearchgate.net Similarly, another LC-MS/MS method for rat plasma showed a linear range of 1 to 200 ng/mL for this compound. ingentaconnect.com An older HPLC method was capable of measuring concentrations as low as 0.2 ng/mL. nih.gov

Table 3: Linearity and Lower Limit of Quantification (LLOQ) Data from Validated Methods

Analytical MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
LC-MS/MSInfant Plasma0.2 - 1000.2 rsc.orgnih.govnih.govresearchgate.net
LC-MS/MSRat Plasma1 - 2001 ingentaconnect.com
HPLCPlasmaNot explicitly stated, but can measure down to 0.20.2 nih.gov

The lower limit of quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. rsc.orgnih.govresearchgate.net This is a critical parameter for studies where low concentrations of this compound are expected.

Future Directions and Emerging Research Avenues for N Desisopropylpropranolol Studies

Development and Application of Advanced In Vitro Biotransformation Systems

To accurately predict in vivo metabolic events, robust in vitro models are essential. The generation and analysis of N-Desisopropylpropranolol in these systems provide critical data on the metabolic pathways of propranolol (B1214883).

Hepatic subcellular fractions, specifically microsomes and the S9 fraction, are foundational tools in drug metabolism studies. evotec.com Microsomes, derived from the endoplasmic reticulum of liver cells, contain a high concentration of Phase I enzymes, most notably the Cytochrome P450 (CYP) superfamily. nih.gov They are instrumental in studying oxidative metabolic pathways, such as the N-desisopropylation of propranolol to form this compound. nih.govcaymanchem.com

The S9 fraction is a post-mitochondrial supernatant that contains both microsomes and the cytosolic fraction of the cell. nih.govwindows.net This composition gives it the advantage of containing a broader array of enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., sulfotransferases, UGTs) enzymes. evotec.com This makes the S9 fraction a more comprehensive in vitro system for studying the full metabolic profile of a drug. For instance, studies using rat liver S9 fractions have been successfully employed to generate and identify this compound from its parent drug, propranolol. nih.gov The use of S9 allows for the investigation of both the initial formation of this compound and its potential subsequent metabolism in a single system. nih.gov

Below is a comparison of these two systems for studying this compound formation:

Interactive Table: Comparison of Hepatic Subcellular Fractions for Metabolite Generation
Feature Hepatic Microsomes Hepatic S9 Fraction
Composition Endoplasmic Reticulum Microsomes + Cytosol
Enzyme Content Primarily Phase I (CYPs, FMOs) Phase I and Phase II enzymes (CYPs, SULTs, UGTs, etc.) evotec.comnih.gov
Primary Use Study of oxidative and reductive metabolism. nih.gov Screening for overall metabolic stability and metabolite identification. evotec.comnih.gov
Application to this compound Ideal for studying the CYP-mediated N-desisopropylation of propranolol. nih.govnih.gov Allows for the generation of this compound and its potential further Phase II conjugation. nih.gov

While hepatic fractions are invaluable, they represent a mixture of enzymes. To dissect the specific contribution of individual enzymes to this compound formation, researchers utilize recombinant and engineered systems. These models involve expressing a single human drug-metabolizing enzyme in a host cell line that otherwise lacks metabolic activity, such as certain yeast strains, insect cells, or human cell lines like HepG2. nih.govnih.govresearchgate.net

Studies using microsomes from yeast expressing human CYP2D6 have demonstrated that this enzyme can catalyze the N-desisopropylation of propranolol, in addition to its primary role in ring-hydroxylation. nih.gov More advanced models, such as engineered HepG2 cells into which a suite of critical drug-metabolizing enzymes (e.g., CYP1A2, CYP2D6, CYP3A4, etc.) have been inserted, offer a more complex and human-like system. nih.gov In such engineered HepG2 cells, the formation of this compound was successfully quantified and attributed specifically to the activity of CYP1A2. nih.govresearchgate.net These systems allow for precise "reaction phenotyping" to determine exactly which enzyme is responsible for a particular metabolic step.

Interactive Table: Key Enzymes in this compound Formation Identified via Recombinant Systems

Enzyme Primary Metabolic Role for Propranolol Contribution to this compound Formation Reference
CYP1A2 N-desisopropylation Major contributor. pharmgkb.orgcaymanchem.comnih.gov pharmgkb.orgcaymanchem.comnih.gov
CYP2D6 Ring-hydroxylation (4- and 5-hydroxypropranolol) Minor contributor, can catalyze the reaction. pharmgkb.orgnih.gov pharmgkb.orgnih.gov
CYP2C19 N-desisopropylation Contributes to formation. tandfonline.com tandfonline.com

Integration into Drug-Drug Interaction Research Paradigms at the Metabolic Level

The formation of this compound is a critical pathway to consider in the context of drug-drug interactions (DDIs). Since its production is mediated by specific CYP enzymes, any co-administered drug that induces or inhibits these enzymes can alter the metabolic profile of propranolol. nih.gov

A notable example involves the herbal supplement Ginkgo biloba extract (EGb 761). Pre-treatment of rats with EGb 761 was found to significantly decrease plasma concentrations of propranolol while markedly increasing the levels of this compound. nih.gov This effect was traced to the induction of the CYP1A2 enzyme by the extract. nih.gov By increasing the expression of CYP1A2, EGb 761 accelerates the conversion of propranolol to this compound. nih.gov This highlights how studying the this compound pathway is crucial for predicting and understanding DDIs, which can have significant clinical implications.

Exploration of Stereoisomeric Disposition and Differential Biological Activities

Propranolol is administered as a racemic mixture, containing equal amounts of two stereoisomers, R(+)- and S(-)-propranolol. pharmgkb.org These enantiomers often exhibit different pharmacological activities and metabolic fates. The S(-) isomer is primarily responsible for the beta-blocking effect, while both isomers have membrane-stabilizing activity. wjgnet.com

The metabolism of propranolol, including N-desisopropylation, is stereoselective. wjgnet.com Research using human liver microsomes and recombinant CYP enzymes has shown that the enzymes involved can have different affinities and catalytic efficiencies for each enantiomer. nih.govwjgnet.com For instance, while CYP1A2 is a primary catalyst for N-desisopropylation of both enantiomers, CYP2D6 also contributes, and the kinetic parameters (Kₘ and Vₘₐₓ) can differ between the R and S forms. nih.govnih.gov Studies have also investigated the further metabolism of this compound itself, finding, for example, that its N-acetylation by rat liver acetyltransferase is also enantioselective, with the R(+) form being acetylated more readily. nih.gov

Interactive Table: Stereoselective N-desisopropylation of Propranolol by CYP Isoforms

CYP Isoform Preferred Enantiomer (R/S Ratio) Kinetic Parameter Observation Reference
CYP2D6 S(-) favored Kₘ and Vₘₐₓ ratios < 1 Vₘₐₓ was considerably greater for ring-hydroxylation compared with N-desisopropylation. nih.gov
CYP1A2 S(-) favored (in one study) R-P/S-P Kₘ ratio = 0.64 Showed stereoselective formation of R- and S-DIP. tandfonline.com
CYP2C19 S(-) highly favored (in one study) R-P/S-P Kₘ ratio = 0.0014 Showed stereoselective formation of R- and S-DIP. tandfonline.com

Contribution to Population Pharmacokinetic Modeling for Intersubject Variability Understanding

There is significant intersubject variability in the response to propranolol, which is largely attributed to differences in its metabolism. researchgate.netnih.gov Population pharmacokinetic (PopPK) models are mathematical tools used to understand and quantify this variability across a patient population.

To build an effective PopPK model, it is crucial to account for the factors that influence drug disposition. The formation of this compound is a key metabolic route influenced by factors such as genetic polymorphisms in CYP enzymes (particularly CYP1A2 and CYP2D6) and co-medications (DDIs). pharmgkb.orgnih.gov For example, individuals who are "poor metabolizers" due to non-functional CYP2D6 enzymes exhibit altered metabolic flux, leading to decreased formation of hydroxylated metabolites and potentially increased reliance on other pathways like N-desisopropylation. pharmgkb.org

By incorporating data on the rates of formation of metabolites like this compound and the genetic or external factors that control them, PopPK models can become more predictive. This allows for a better understanding of why certain individuals or groups may experience different drug exposures and responses, paving the way for more personalized medicine approaches.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify N-Desisopropylpropranolol in biological matrices?

  • Methodology :

  • Thin-Layer Chromatography (TLC) : Fluorometric detection directly on TLC plates allows quantification in plasma and urine with minimal sample preparation .
  • High-Performance Liquid Chromatography (HPLC) : Adapt methods used for synthetic corticosteroids (e.g., derivatization with sodium diethyldithiocarbamate) to improve specificity for polar metabolites like this compound .
  • Microsomal Incubations : Use human liver microsomes with NADPH/O₂ or cumene hydroperoxide to validate metabolite formation rates and enzyme contributions .
    • Validation : Include internal standards (e.g., deuterated analogs) and cross-validate with mass spectrometry to ensure no interference from structurally similar metabolites.

Q. What metabolic pathways and enzymes are involved in this compound formation?

  • Key Enzymes :

  • Cytochrome P450 (CYP) : CYP1A2 and CYP2D6 are primary contributors, with minor roles for CYP2C19 and CYP3A4 .
  • Monoamine Oxidase (MAO) : Evidence suggests MAO may further metabolize this compound; use phenelzine (MAO inhibitor) to confirm this pathway in microsomal assays .
    • Experimental Design :
  • Compare metabolite formation rates in microsomes from CYP2D6 poor metabolizers (PMs) vs. extensive metabolizers (EMs) to isolate enzyme-specific activity .

Q. How does this compound influence propranolol pharmacokinetics in preclinical models?

  • Pharmacokinetic Parameters :

ParameterPropranololThis compound
Bioavailability26%Not reported
Protein Binding90%Likely lower (polar)
Metabolic ClearanceHepatic (CYP)Renal/MAO-dependent?
  • In Vivo Studies : Administer propranolol with CYP2D6 inhibitors (e.g., quinidine) to assess changes in this compound plasma concentrations .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.